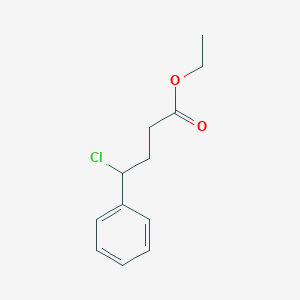

Ethyl 4-chloro-4-phenylbutanoate

Description

Properties

Molecular Formula |

C12H15ClO2 |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

ethyl 4-chloro-4-phenylbutanoate |

InChI |

InChI=1S/C12H15ClO2/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |

InChI Key |

MKYGEUMQVDEKGL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Chiral Intermediates

Ethyl 4-chloro-4-phenylbutanoate serves as a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. The compound can undergo transformations to yield other valuable derivatives, which are essential in the production of drugs. For instance, it can be converted into ethyl 4-chloro-3-hydroxybutanoate, a key intermediate for statins, which are widely used to lower cholesterol levels in patients .

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Asymmetric reduction | Ethyl 4-chloro-3-hydroxybutanoate | |

| Enantioselective reduction | Ethyl (R)-2-hydroxy-4-phenylbutyrate | |

| Hydrolysis | Ethyl 4-chloro-4-oxobutanoate |

Pharmaceutical Applications

The compound is particularly noted for its application in the pharmaceutical industry. It acts as an intermediate in the synthesis of drugs that target various health conditions. The derivatives obtained from this compound have been explored for their efficacy against diseases such as hyperlipidemia and certain types of cancer.

Case Study: Statins Production

Statins are among the most prescribed medications globally for cholesterol management. Ethyl 4-chloro-3-hydroxybutanoate, derived from this compound, is a precursor in the synthesis of these compounds. The efficient synthesis of this chiral intermediate has been shown to enhance the yield and purity of statin products, thereby improving their therapeutic efficacy .

Biocatalytic Processes

Recent studies have highlighted the use of biocatalysts in the transformation of this compound into more complex molecules. For example, using baker's yeast as a biocatalyst has shown promising results in enhancing the enantioselectivity of reactions involving this compound . This approach aligns with sustainable chemistry practices by utilizing biological systems for chemical transformations.

Table 2: Biocatalytic Transformations

Chemical Reactions Analysis

Reaction Mechanism

The biocatalytic reduction proceeds via a two-step enzymatic process :

-

Keto reductase catalyzes the reduction of the carbonyl group in ethyl 4-chloroacetoacetate, forming the hydroxyl intermediate.

-

Glucose dehydrogenase regenerates NADPH from NADP⁺ using glucose as a hydrogen donor .

The reaction mechanism involves stereoselective hydrogen transfer, yielding the S-enantiomer of ethyl 4-chloro-3-hydroxybutyrate as a precursor .

Key Reaction Parameters

Biochemical Insights from Related Compounds

For structurally similar compounds (e.g., ethyl 2-hydroxy-4-phenylbutyrate), studies highlight:

-

Solvent Effects : Dibutyl phthalate enhances yield (86.1%) and purity (82.0%) compared to alkanes .

-

pH Sensitivity : Neutral pH (6.6–7.2) optimizes enzyme activity and enantioselectivity .

These findings suggest analogous parameters for ethyl 4-chloro-4-phenylbutanoate, such as solvent selection and pH control, are critical for reaction efficiency.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with ethyl 4-chloro-4-phenylbutanoate, differing in substituents, functional groups, or stereochemistry:

| Compound Name | Key Features | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate (COBE) | Chloro at C4, oxo at C3 | 638-07-3 | C₆H₉ClO₃ | 164.59 g/mol |

| Ethyl 4-acetamido-4-(4-acetylphenyl)-2,2-difluorobutanoate (13) | Acetamido, acetylphenyl, difluoro substituents | — | C₁₆H₁₉F₂NO₄ | 328.33 g/mol |

| Ethyl 3-oxo-4-phenylsulfanyl-butanoate | Oxo at C3, phenylsulfanyl at C4 | 4671-68-5 | C₁₂H₁₄O₃S | 254.30 g/mol |

| Ethyl (R)-4-chloro-3-hydroxybutanoate (CHBE) | Chloro at C4, hydroxyl at C3 (R-configuration) | 10488-69-4 | C₆H₁₁ClO₃ | 166.60 g/mol |

| Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | Chloro, methoxy, and oxo substituents on aromatic ring | 107774-17-4 | C₁₃H₁₅ClO₄ | 270.71 g/mol |

| Ethyl (2R,3R)-3-chloro-2-hydroxy-4-phenylbutanoate | Chloro at C3, hydroxyl at C2, phenyl at C4 (R,R-configuration) | — | C₁₂H₁₅ClO₃ | 242.70 g/mol |

Physical and Chemical Properties

- Melting Points: Fluorinated derivatives (e.g., compound 13) exhibit higher melting points than non-fluorinated analogs due to increased molecular rigidity .

- Solubility: Compounds like ethyl 4-chloro-3-hydroxybutanoate are polar and water-soluble, whereas phenylsulfanyl or biphenyl derivatives (e.g., CAS 74649-80-2) are likely lipophilic .

- Stability : COBE is unstable in aqueous systems but stabilizes in organic solvent-water diphasic systems .

Key Research Findings

- Stereochemical Control : Microbial reduction pathways offer tunable stereoselectivity, whereas chemical methods (e.g., catalytic hydrogenation) may require chiral catalysts .

- Enzyme Inhibition : CHBE exhibits mild inhibition effects on reductase activity, necessitating optimized co-substrates (e.g., glucose for higher yields) .

- Scalability: Diphasic systems enable large-scale production (e.g., 1,600-mL scale) with high NADPH turnover (5,500 mol/mol) .

Preparation Methods

Reaction Mechanism and Conditions

The substrate, ethyl 4-chloroacetoacetate, undergoes asymmetric reduction at the keto group, yielding the (S)-configured alcohol. Critical parameters include:

-

Solvent system : Ethyl acetate/water (1:1 v/v) or ethylene dichloride.

-

pH control : Sodium phosphate buffer (6.0–7.5) maintained with NaOH.

-

Catalyst loading : KRED and GDH at 3–8% w/w of substrate, with a 2:3 mass ratio.

A typical protocol achieves crude product yields of 82–85% with >96% purity, bypassing distillation. For ethyl 4-chloro-4-phenylbutanoate, substituting the acetoacetate backbone with a phenyl-bearing precursor (e.g., ethyl 4-phenylacetoacetate) could enable analogous biocatalytic reduction.

Grignard Reagent-Mediated Alkylation

The synthesis of ethyl 2-oxo-4-phenylbutyrate via Grignard reactions provides a template for introducing phenyl groups. Beta-bromophenylethane reacts with magnesium to form a phenyl Grignard reagent, which subsequently adds to diethyl oxalacetate.

Adaptation for Chlorination

To incorporate a chloro substituent at the 4-position:

-

Grignard formation : Use β-bromo-4-chlorophenylethane instead of β-bromophenylethane.

-

Quenching strategy : Introduce chlorine via electrophilic substitution post-alkylation.

Reaction conditions from include:

-

Solvent : Methyl tert-butyl ether (MTBE) with ≤25% co-solvent.

-

Temperature : 30–60°C for Grignard formation; −30–50°C for nucleophilic addition.

Yield improvements (up to 98.8% in analogous systems) suggest scalability, though steric effects from the phenyl and chloro groups may necessitate longer reaction times.

Claisen Condensation and Subsequent Halogenation

Ethyl 3-oxo-4-phenylbutanoate synthesis via Meldrum’s acid and phenylacetyl chloride offers a pathway to functionalize the β-keto ester. Chlorination at the 4-position can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

Stepwise Protocol

-

Condensation : React Meldrum’s acid with phenylacetyl chloride in CH₂Cl₂/pyridine at 0–20°C.

-

Esterification : Hydrolyze the intermediate with ethanol under reflux.

-

Chlorination : Treat the β-keto ester with SO₂Cl₂ in DMF at 0°C, followed by quenching.

| Step | Conditions | Yield (Typical) |

|---|---|---|

| Condensation | 0–20°C, CH₂Cl₂, pyridine | 85–90% |

| Esterification | Reflux in ethanol, 2.5 hours | 95% |

| Chlorination | 0°C, SO₂Cl₂, DMF, 1 hour | 70–75%* |

*Extrapolated from analogous chlorinations.

Catalytic Hydrogenation and Chloride Incorporation

Hydrogenation of α,β-unsaturated esters followed by chlorination presents another route. For example, ethyl 4-phenyl-2-butenoate could undergo:

-

Hydrogenation : Pd/C-catalyzed H₂ addition to saturate the double bond.

-

Radical chlorination : Using Cl₂ gas and AIBN initiator at 80°C.

This method risks over-chlorination but benefits from commercial availability of unsaturated precursors.

Comparative Analysis of Methodologies

*Estimated for target compound.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the stereochemical purity of Ethyl 4-chloro-4-phenylbutanoate and its derivatives?

- Methodology : Use chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., DB-Wax columns) to resolve enantiomers. Nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents can also confirm stereochemical assignments. For quantification, integrate peak areas from chromatograms and calculate enantiomeric excess (ee) using established protocols .

Q. How can researchers mitigate substrate instability during enzymatic reactions involving this compound precursors?

- Methodology : Employ a biphasic reaction system (e.g., n-butyl acetate and water) to stabilize labile substrates like Ethyl 4-chloro-3-oxobutanoate. This approach minimizes hydrolysis and enzyme inhibition while enabling efficient NADPH cofactor recycling. Scale-up studies (e.g., 1,600 mL biphasic systems) demonstrate 95.4% molar yield and 86% ee for reduced products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow GHS guidelines for organochlorine compounds: use fume hoods, nitrile gloves, and eye protection. Store at 0–6°C to prevent degradation. Emergency procedures should include immediate decontamination with activated carbon for spills and medical consultation for exposure .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized using microbial reductases?

- Methodology : Utilize NADPH-dependent aldehyde reductases (e.g., from Sporobolomyces salmonicolor) in biphasic systems. Optimize parameters:

- Temperature : 25–30°C to balance enzyme activity and stability.

- Solvent ratio : 1:1 (organic:aqueous) to maximize substrate solubility and minimize phase separation.

- Cofactor recycling : Glucose dehydrogenase with D-glucose as a co-substrate sustains NADPH regeneration, achieving a turnover of 5,500 mol/mol .

Q. What computational strategies predict nucleophilic substitution reactivity in this compound?

- Methodology : Apply density functional theory (DFT) to model transition states and calculate activation energies for SN2 reactions. Molecular docking studies can assess interactions with enzymatic active sites, guiding catalyst design. PubChem-derived structural data (e.g., InChIKey, SMILES) enable precise modeling .

Q. How do structural modifications of this compound influence its bioactivity in medicinal chemistry?

- Methodology : Synthesize analogs (e.g., replacing chlorine with bromine or modifying ester groups) and evaluate cytotoxicity, receptor binding, and metabolic stability. For agrochemical applications, test herbicidal activity via in vitro assays on model plant enzymes (e.g., acetolactate synthase) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported enantiomeric excess values for Ethyl 4-chloro-3-hydroxybutanoate?

- Methodology : Cross-validate results using orthogonal techniques:

- Chromatography : Compare retention times with authentic standards.

- Polarimetry : Measure optical rotation and correlate with ee values.

- Control experiments : Test substrate purity and enzyme batch variability. Biphasic systems often yield higher reproducibility compared to aqueous-only setups .

Experimental Design Considerations

Q. What scale-up challenges arise in the synthesis of this compound, and how can they be resolved?

- Methodology : For large-scale enzymatic reductions, optimize mixing efficiency to prevent phase separation. Use continuous-flow reactors to enhance mass transfer. Monitor pH shifts in aqueous phases with automated titration systems to maintain enzyme activity .

Tables for Key Findings

| Parameter | Optimal Value | Source |

|---|---|---|

| Biphasic system yield | 95.4% (molar) | |

| Enantiomeric excess (ee) | 86% (R-configuration) | |

| NADPH turnover | 5,500 mol/mol | |

| Storage temperature | 0–6°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.